molecular formula C18H21N3O3 B2940750 3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034481-86-0

3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine

Cat. No.: B2940750
CAS No.: 2034481-86-0
M. Wt: 327.384
InChI Key: BJALKGWIKOXMBU-UHFFFAOYSA-N
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Description

3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through acylation reactions. This step often involves the use of ethoxybenzoyl chloride and a suitable base to facilitate the reaction.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-3-23-16-7-5-4-6-15(16)18(22)21-11-10-14(12-21)24-17-9-8-13(2)19-20-17/h4-9,14H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJALKGWIKOXMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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